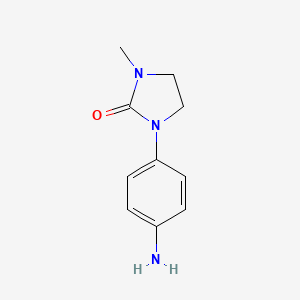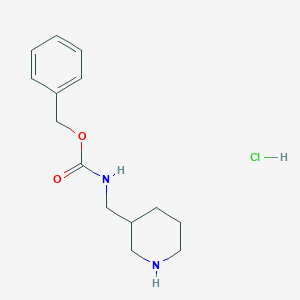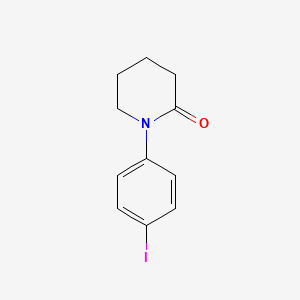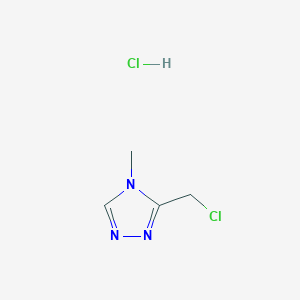
1-Bromo-2-cloro-4-isopropoxi-benceno
Descripción general
Descripción
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves electrophilic aromatic substitution reactions, as seen in the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water . Similarly, the synthesis of 1-bromo-2,4-difluorobenzene from m-phenylene diamine through the Schiemann reaction and subsequent bromination is another example of halogenated benzene derivative synthesis . These methods highlight the reactivity of the benzene ring and the ability to introduce various substituents, including bromo and chloro groups, which could be applicable to the synthesis of 1-Bromo-2-chloro-4-isopropoxybenzene.
Molecular Structure Analysis
The molecular structure of halogenated benzenes can significantly influence their physical properties and reactivity. For instance, the study of dibromobenzenes revealed that the melting points of these compounds are consistent with molecular symmetry and the presence of halogen bonds . The X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes showed that despite chemical similarities, the packing motifs can be highly variable, influenced by Br...Br interactions and hydrogen bonds . These findings suggest that the molecular structure of 1-Bromo-2-chloro-4-isopropoxybenzene would also be influenced by similar intermolecular interactions.
Chemical Reactions Analysis
Halogenated benzenes can undergo various chemical reactions, including isomerization and substitution. The isomerization of styrylbenzene derivatives in strong base conditions was studied, revealing the kinetic stability of different isomers and their potential as probes for amyloid plaques in Alzheimer's disease . This indicates that 1-Bromo-2-chloro-4-isopropoxybenzene could also exhibit isomerization under certain conditions, which may affect its reactivity and applications.
Physical and Chemical Properties Analysis
The physical properties of halogenated benzenes, such as melting points and crystal structures, are influenced by molecular symmetry and intermolecular interactions. For example, the melting relations in isomeric dibromobenzenes are related to their crystal structures and the frequency of halogen bonds . The presence of halogen atoms can also affect the volatility and solubility of these compounds, as seen in the study of chlorobenzene and bromobenzene, which crystallize with very similar structures and are suitable as phase change materials for cold storage applications . These insights can be extrapolated to predict the physical and chemical properties of 1-Bromo-2-chloro-4-isopropoxybenzene, such as its melting point, solubility, and potential applications in phase change materials.
Aplicaciones Científicas De Investigación
Síntesis Química
“1-Bromo-2-cloro-4-isopropoxi-benceno” se utiliza como intermedio en la química farmacéutica y sintética . Se puede utilizar en la síntesis de varios compuestos orgánicos debido a sus grupos funcionales bromo, cloro e isopropoxi.
Cromatrografía de gases
Este compuesto encuentra aplicación en la cromatrografía de gases . La cromatrografía de gases es un tipo común de cromatrografía utilizada en química analítica para separar y analizar compuestos que pueden vaporizarse sin descomposición.
Cromatrografía líquida
“this compound” también se utiliza en el análisis de cromatrografía líquida . La cromatrografía líquida es una técnica en química analítica utilizada para separar, identificar y cuantificar cada componente de una mezcla.
Preparación de arilpiperidinas
Actúa como reactivo en la preparación de arilpiperidinas . Las arilpiperidinas son una clase de compuestos orgánicos que contienen un anillo piperidínico sustituido con un grupo arilo.
Preparación de ariltetrahidropiridinas
Este compuesto también se utiliza en la preparación de ariltetrahidropiridinas . Las ariltetrahidropiridinas son una clase de compuestos orgánicos que contienen un anillo tetrahidropiridínico sustituido con un grupo arilo.
Safety and Hazards
The safety information for 1-Bromo-2-chloro-4-isopropoxybenzene indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Mecanismo De Acción
Target of Action
1-Bromo-2-chloro-4-isopropoxybenzene is a chemical compound used as an intermediate in organic syntheses . The primary targets of this compound are the molecules it interacts with during these syntheses.
Mode of Action
The compound is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, the compound undergoes transmetalation, a reaction where an organometallic compound transfers a ligand to another metal .
Biochemical Pathways
The Suzuki–Miyaura coupling is a key biochemical pathway involving this compound. It’s a process that conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This pathway is crucial in the synthesis of various organic compounds.
Pharmacokinetics
These properties are often influenced by factors such as the compound’s molecular weight, solubility, and stability .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling process . This leads to the synthesis of various organic compounds, contributing to diverse chemical reactions and products.
Action Environment
The action, efficacy, and stability of 1-Bromo-2-chloro-4-isopropoxybenzene can be influenced by various environmental factors. For instance, it’s slightly soluble in water , which can affect its distribution and reactivity in aqueous environments. Additionally, it should be stored in a cool, dry, and well-ventilated place to maintain its stability .
Propiedades
IUPAC Name |
1-bromo-2-chloro-4-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQWLZQIHOTRTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001288926 | |
| Record name | 1-Bromo-2-chloro-4-isopropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313545-46-9 | |
| Record name | 1-Bromo-2-chloro-4-isopropoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313545-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-chloro-4-isopropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1292004.png)




